molecular formula C42H29N7O8 B1360961 Chirabite-AR CAS No. 909254-56-4

Chirabite-AR

Cat. No. B1360961
M. Wt: 759.7 g/mol
InChI Key: AFQYUGXRHMUXOZ-UHFFFAOYSA-N
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Description

Chirabite-AR is a macrocyclic compound with the molecular formula C42H29N7O8 . It was developed by Ima and his team . The compound is known for its high versatility as a chiral shift reagent .


Synthesis Analysis

Chirabite-AR is a chiral fluorescent chemosensor that comprises a BINOL auxiliary and an array of hydrogen bond donors . To enhance the fluorescence of the chemosensors, conjugated moieties were attached to the 3,30-positions of the BINOL auxiliary .


Molecular Structure Analysis

The molecular weight of Chirabite-AR is 759.7 g/mol . Its IUPAC name is 6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo . The InChIKey is AFQYUGXRHMUXOZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Chirabite-AR recognizes a number of carboxylates, namely, enantiomers of ibuprofen, ketoprofen, 2-phenylpropanoate, mandelate, and phenylalanine in a stereoselective fashion . Depending on the structure of the chemosensor, the presence of carboxylate yields fluorescence quenching or amplification .


Physical And Chemical Properties Analysis

Chirabite-AR is a solid compound that should be stored at temperatures between 0-10°C . It is heat sensitive .

Relevant Papers The relevant papers retrieved include a study on the determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors , and a study on the attempted resolution and racemization of Beckmann-derived CTV-lactam .

Scientific Research Applications

Enantiomeric Purity Determination

Chirabite-AR has been utilized in scientific research for differentiating enantiomers of axially chiral cyclotriveratrylene (CTV)-derived macrocyclic lactam. This differentiation allows for the determination of enantiomeric purity in supramolecular scaffolds. Chirabite-AR achieved baseline separation of most of the proton NMR resonances in these molecules, facilitating the accurate assessment of their enantiomeric purity. This application is crucial in the fields of asymmetric synthesis and chiral recognition, where the optical purity of compounds is a key factor (Lutz, Ernst, Zeller, Dudzinski, Thoresen, & Becker, 2018).

Bioactive Properties Investigation

Chirabite-AR has also been used in the synthesis and investigation of bioactive properties of certain compounds. For instance, it was employed to determine the optical purity of natural tensyuic acid B. This research contributes significantly to the field of medicinal chemistry and pharmacology, where understanding the bioactive properties and purity of compounds is essential (Matsumaru, Sunazuka, Hirose, Ishiyama, Namatame, Fukuda, Tomoda, Otoguro, & Ōmura, 2008).

Chiral Analysis and Separation

Chirabite-AR is notable for its applications in chiral analysis and separation. This is particularly relevant in the development of synthetic macrocyclic receptors, where Chirabite-AR aids in analyzing and separating chiral molecules. This application is vital in the advancement of chiral technologies, contributing to the development of new analytical methods and materials in chemistry and materials science (Lutz et al., 2018).

properties

IUPAC Name

6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo[42.3.1.14,8.111,15.020,29.023,28.030,39.031,36]pentaconta-1(47),4(50),5,7,11,13,15(49),20(29),21,23,25,27,30(39),31,33,35,37,44(48),45-nonadecaene-3,9,17,42-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQYUGXRHMUXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H29N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648742
Record name 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chirabite-AR

CAS RN

909254-56-4
Record name 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
MR Lutz Jr, E Ernst, M Zeller… - European Journal of …, 2018 - Wiley Online Library
… of Chirabite-AR, and … of Chirabite-AR were counterproductive, leading to large chemical shift displacements and compromising the ability to assign peaks. We surmise that Chirabite-AR …
A Akdeniz, T Minami, S Watanabe, M Yokoyama… - Chemical …, 2016 - pubs.rsc.org
… In summary, we have synthesized four chemosensor derivatives of chirabite-AR. The new macrocyclic chemosensors S1–S4 comprise a chiral binaphthalene auxiliary modified in the 3,…
Number of citations: 74 pubs.rsc.org
T Matsumaru, T Sunazuka, T Hirose, A Ishiyama… - Tetrahedron, 2008 - Elsevier
… B with Chirabite-AR, we examined the effect of differing amounts of Chirabite-AR regarding (… of (±)-1 were strongly influenced by Chirabite-AR in CDCl 3 at room temperature, the extent …
Number of citations: 12 www.sciencedirect.com
T Ema, K Hamada, K Sugita, Y Nagata… - The Journal of …, 2010 - ACS Publications
… Because the chiral recognition mechanism previously proposed for Chirabite-AR could not be applied directly to A6, we performed MM calculations on the complexes between the …
Number of citations: 38 pubs.acs.org
H Nishimura, K Murayama, T Watanabe… - Chemistry and Physics …, 2009 - Elsevier
… ceriporic acids, we measured their NMR spectra using the chiral shift reagent, Chirabite-AR. … was shifted upfield by 0.28 ppm by addition of Chirabite-AR in 1 H NMR, as shown in Fig. 2. …
Number of citations: 21 www.sciencedirect.com
T Ema, D Tanida, K Sugita, T Sakai, K Miyazawa… - Organic …, 2008 - ACS Publications
… On the other hand, an NMR chiral solvating agent called Chirabite-AR that we have recently … Initially, we attempted to convert the NO 2 group in Chirabite-AR to an amino group by the …
Number of citations: 35 pubs.acs.org
K Ota, Y Hamamoto, W Eda, K Tamura… - Journal of Natural …, 2016 - ACS Publications
… (32) To demonstrate the practical utility of Chirabite-AR, synthetic racemic lactone rac-6 was … rac-6 with Chirabite-AR, we examined the effect of differing amounts of Chirabite-AR on rac-…
Number of citations: 15 pubs.acs.org
C Fraschetti, A Filippi, ME Crestoni, T Ema… - Journal of The …, 2013 - ACS Publications
… at χ < 0.6 since becoming essentially flat [calibration curves in the 0.0 ≤ χ < 0.4 range, similar to those of Figure 3, can be obtained by using as host the enantiomer of Chirabite AR]. …
Number of citations: 8 pubs.acs.org
T Ema, K Okuda, S Watanabe, T Yamasaki… - Organic …, 2014 - ACS Publications
… Chemical structures of Chirabite-AR (1) and sulfonamide congeners 2 and 3. Only (R)-… Chemical structures of Chirabite-AR (1) and sulfonamide congeners 2 and 3. Only (R)-…
Number of citations: 56 pubs.acs.org
C Maeda, S Sasaki, K Takaishi, T Ema - Catalysis Science & …, 2018 - pubs.rsc.org
… Chirabite-AR (4) was used as a positive control, which can activate the epoxide by the hydrogen bonds with the two amide NH groups. Here we report, for the first time, that calix[4]…
Number of citations: 43 pubs.rsc.org

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